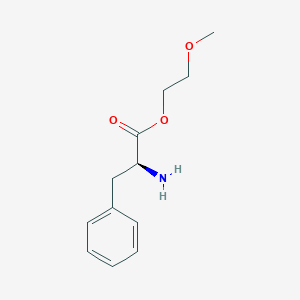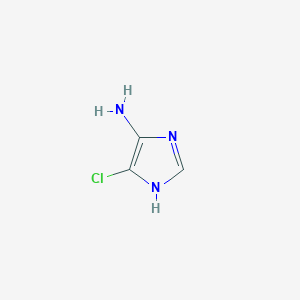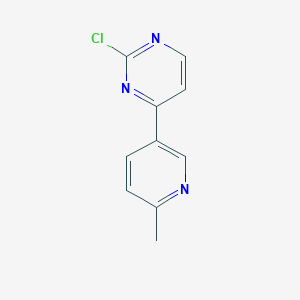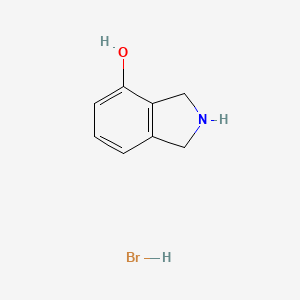
2,3-Dihydro-1H-isoindol-4-ol hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dihydro-1H-isoindol-4-ol hydrobromide is a chemical compound that belongs to the class of isoindolines. Isoindolines are important heterocyclic compounds that are present in many synthetic compounds, natural products, and bioactive small molecules. These compounds exhibit a wide array of biological activities and have proven to be important intermediates for the synthesis of new drugs with various applications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxyisoindoline hydrobromide typically involves the reaction of isoindoline derivatives with hydrobromic acid. One common method involves the use of 4-hydroxyisoindoline-1,3-dione as a starting material. This compound can be synthesized through the reaction of phthalic anhydride with ammonia, followed by hydrolysis .
Industrial Production Methods: In industrial settings, the production of 4-hydroxyisoindoline hydrobromide may involve large-scale reactions under controlled conditions. The use of hydrobromic acid in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) is common. The reaction is typically carried out at elevated temperatures to ensure complete conversion of the starting materials .
化学反应分析
Types of Reactions: 2,3-Dihydro-1H-isoindol-4-ol hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoindoline-1,3-dione derivatives.
Reduction: Reduction reactions can convert the compound into different isoindoline derivatives.
Substitution: The hydroxyl group in 4-hydroxyisoindoline hydrobromide can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Isoindoline-1,3-dione derivatives.
Reduction: Various isoindoline derivatives.
Substitution: Substituted isoindoline compounds with different functional groups.
科学研究应用
2,3-Dihydro-1H-isoindol-4-ol hydrobromide has a wide range of applications in scientific research:
作用机制
The mechanism of action of 4-hydroxyisoindoline hydrobromide involves its interaction with various molecular targets and pathways. For example, as a fluorescent probe, the compound undergoes excited-state intramolecular proton transfer (ESIPT) upon interaction with reactive oxygen species. This process results in a fluorescence turn-on response, allowing for the detection and monitoring of ROS in biological systems .
相似化合物的比较
Isoindoline-1,3-dione: A closely related compound with similar chemical properties and applications.
Phthalimide: Another isoindoline derivative used in the synthesis of various bioactive molecules.
N-substituted isoindolines: Compounds with different substituents on the nitrogen atom, exhibiting diverse biological activities.
Uniqueness: 2,3-Dihydro-1H-isoindol-4-ol hydrobromide is unique due to its specific hydroxyl group, which allows for unique chemical reactions and applications, particularly in the field of fluorescence-based detection of reactive oxygen species .
属性
CAS 编号 |
127168-75-6 |
|---|---|
分子式 |
C8H10BrNO |
分子量 |
216.07 g/mol |
IUPAC 名称 |
2,3-dihydro-1H-isoindol-4-ol;hydrobromide |
InChI |
InChI=1S/C8H9NO.BrH/c10-8-3-1-2-6-4-9-5-7(6)8;/h1-3,9-10H,4-5H2;1H |
InChI 键 |
SSWLDBZGLHRVFJ-UHFFFAOYSA-N |
规范 SMILES |
C1C2=C(CN1)C(=CC=C2)O.Br |
产品来源 |
United States |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


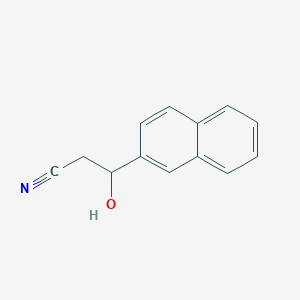

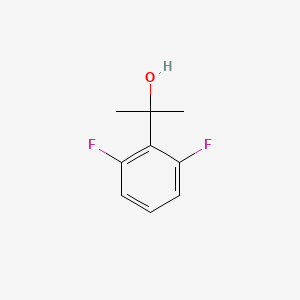
![5,6-dichloroThiazolo[4,5-b]pyrazine](/img/structure/B8580439.png)

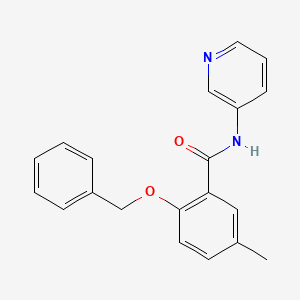
![[(4-{[(4-Chlorophenyl)sulfonyl]amino}-1-hydroxy-2-naphthyl)thio]acetic acid](/img/structure/B8580459.png)
![2-(2-Methyl-3-{[(oxan-2-yl)oxy]methyl}phenyl)pyrazine](/img/structure/B8580461.png)
![1-[4,4-Bis(4-fluorophenyl)butyl]-4-[(oxiran-2-yl)methyl]piperazine](/img/structure/B8580469.png)
